N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide
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Overview
Description
N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloro-substituted methoxyphenyl group and a cyclopentyloxalamide moiety, making it a subject of study in organic chemistry and related disciplines.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability .
Mode of Action
This could result in changes to the cell cycle, potentially leading to cell cycle arrest, DNA repair, or apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response. The Serine/threonine-protein kinase Chk1, the target of this compound, is a key player in these pathways . .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall pharmacological effect .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the Serine/threonine-protein kinase Chk1 . This could lead to changes in cell cycle regulation, potentially resulting in cell cycle arrest, DNA repair, or apoptosis . .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide typically involves the reaction of 5-chloro-2-methoxyaniline with cyclopentanone in the presence of an oxalyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the oxalamide linkage. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as amines, thiols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-methoxyphenyl)acetamide: Shares the chloro-methoxyphenyl group but differs in the acetamide moiety.
N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide: Similar oxalamide structure with different substituents.
Uniqueness
N1-(5-chloro-2-methoxyphenyl)-N2-cyclopentyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxalamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-12-7-6-9(15)8-11(12)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAIMQNSADWXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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